molecular formula C20H18ClN5O2 B2521161 N-(3-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide CAS No. 2380194-80-7

N-(3-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide

Cat. No. B2521161
CAS RN: 2380194-80-7
M. Wt: 395.85
InChI Key: WQQUCNZCYXFOJO-UHFFFAOYSA-N
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Description

“N-(3-chlorophenyl)-2-{5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide” is a compound that belongs to the class of quinazoline derivatives . These compounds are known for their significant biological activities . They have been synthesized and evaluated for their antitubercular, anti-HIV, and antibacterial activity .


Synthesis Analysis

The synthesis of similar compounds involves a nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given its long chemical name. It contains a quinazoline core, which is a bicyclic compound containing two nitrogen atoms and a phenyl ring attached to it . The compound also contains a triazole ring, which is a five-membered ring containing three nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to its structure. The compound can undergo various reactions due to the presence of multiple functional groups .

Future Directions

The compound and its derivatives have shown promising biological activities, suggesting potential for further optimization and development into new antitubercular and anti-HIV agents . Future research could focus on improving the synthesis process, studying the mechanism of action in more detail, and conducting more extensive biological evaluations .

properties

IUPAC Name

N-(3-chlorophenyl)-2-(5-oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-2-6-17-23-19-15-9-3-4-10-16(15)25(20(28)26(19)24-17)12-18(27)22-14-8-5-7-13(21)11-14/h3-5,7-11H,2,6,12H2,1H3,(H,22,27)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQUCNZCYXFOJO-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=[NH+]1)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN5O2+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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